molecular formula C8H9BrO2S B169642 3-Bromobenzylmethylsulfone CAS No. 153435-84-8

3-Bromobenzylmethylsulfone

Cat. No.: B169642
CAS No.: 153435-84-8
M. Wt: 249.13 g/mol
InChI Key: ILNDSIUAAUCZED-UHFFFAOYSA-N
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Description

3-Bromobenzylmethylsulfone is an organosulfur compound with the molecular formula C8H9BrO2S and a molecular weight of 249.13 g/mol It is characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a methylsulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromobenzylmethylsulfone typically involves the bromination of benzylmethylsulfone. One common method is the reaction of benzylmethylsulfone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 3-Bromobenzylmethylsulfone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as sodium amide or thiourea in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

3-Bromobenzylmethylsulfone has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromobenzylmethylsulfone involves its interaction with specific molecular targets, leading to various biological effects. The bromine atom and the methylsulfone group play crucial roles in its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or disrupt cellular processes, contributing to its observed biological activities .

Comparison with Similar Compounds

    Benzylmethylsulfone: Lacks the bromine atom, resulting in different reactivity and applications.

    3-Chlorobenzylmethylsulfone: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.

    3-Iodobenzylmethylsulfone:

Uniqueness: 3-Bromobenzylmethylsulfone is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-bromo-3-(methylsulfonylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-12(10,11)6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNDSIUAAUCZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375760
Record name 1-Bromo-3-[(methanesulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153435-84-8
Record name 1-Bromo-3-[(methanesulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-bromobenzyl bromide (5.0 g, 20 mmol) in dry dimethylformamide (50 ml) at room temperature under an atmosphere of argon was treated portionwise with sodium methanesulfinate (2.0 g, 20 mmol) with stirring. The mixture was stirred at room temperature for 16 h, and then at 50° C. for 0.5 h. The reaction mix was allowed to cool to room temperature and then partitioned between ethyl acetate and water. The organic layer was separated and dried over sodium sulfate and the solvent removed under reduced pressure to give an oil which was purified by column chromatography on a 50 g isolute silica sep-pak column eluting from 0-100% ethyl acetate in petroleum ether to give the title compound as an off-white solid (3.34 g, 67%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
67%

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